![molecular formula C14H9F3O3 B3046701 3-[3-(trifluoromethyl)phenoxy]benzoic Acid CAS No. 127389-09-7](/img/structure/B3046701.png)
3-[3-(trifluoromethyl)phenoxy]benzoic Acid
Overview
Description
3-[3-(trifluoromethyl)phenoxy]benzoic acid is an organic compound with the molecular formula C14H9F3O3 and a molecular weight of 282.215 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a benzoic acid moiety. This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and industry.
Preparation Methods
The synthesis of 3-[3-(trifluoromethyl)phenoxy]benzoic acid typically involves a multi-step process. One common method includes the following steps :
Salt-Forming Reaction: The initial step involves a salt-forming reaction in the presence of a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent.
Etherification: The resulting salt is then subjected to etherification with 3,4-dichlorobenzotrifluoride at temperatures ranging from 130°C to 175°C.
Acidification: The final step involves acidification of the etherate to obtain the desired this compound.
This method is advantageous due to its high yield (over 96%), short reaction period, and ease of product separation .
Chemical Reactions Analysis
3-[3-(trifluoromethyl)phenoxy]benzoic acid undergoes various chemical reactions, including:
Nitration: This compound can undergo nitration reactions, typically in the presence of mixed nitric and sulfuric acids.
Suzuki–Miyaura Coupling: This reaction involves the coupling of the compound with boron reagents in the presence of a palladium catalyst.
Common reagents used in these reactions include nitric acid, sulfuric acid, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agricultural Chemicals
Herbicides and Pesticides
This compound is notably utilized as a key ingredient in the formulation of herbicides. Its effectiveness lies in its ability to control unwanted plant growth while minimizing damage to crops. Research has demonstrated that compounds containing trifluoromethyl groups often exhibit enhanced herbicidal activity due to their ability to disrupt plant metabolic processes .
Pharmaceutical Development
Drug Formulation
In pharmaceutical research, 3-[3-(trifluoromethyl)phenoxy]benzoic acid is investigated for its potential in developing drugs that target specific biological pathways. The trifluoromethyl group contributes to the lipophilicity of the molecule, which can enhance its bioavailability and therapeutic efficacy. Studies have shown that modifying existing drug compounds with this acid can lead to improved pharmacological profiles .
Material Science
Advanced Materials Development
The compound plays a significant role in material science, particularly in the development of polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties and durability, making it suitable for applications in coatings, adhesives, and other industrial materials .
Environmental Research
Pollutant Degradation Studies
In environmental science, this compound is studied for its role in understanding the degradation processes of pollutants. Research indicates that compounds with similar structures can aid in developing effective remediation strategies for contaminated environments . This includes assessing the compound's behavior under various environmental conditions and its interaction with microbial communities involved in bioremediation.
Analytical Chemistry
Reference Standards in Chromatography
The compound is employed as a reference standard in chromatographic techniques, ensuring accurate identification and quantification of similar compounds in complex mixtures. Its stable properties make it an ideal candidate for use in quality control laboratories where precise measurements are critical .
Data Table: Summary of Applications
Field | Application | Benefits |
---|---|---|
Agricultural Chemicals | Herbicides | Effective weed control with minimal crop damage |
Pharmaceutical | Drug formulation | Enhanced bioavailability and therapeutic efficacy |
Material Science | Polymer development | Improved thermal stability and mechanical properties |
Environmental Research | Pollutant degradation studies | Aids in developing remediation strategies |
Analytical Chemistry | Reference standards in chromatography | Ensures accurate identification and quantification |
Case Studies
- Herbicide Development : A study demonstrated the effectiveness of this compound as a herbicide against specific weed species, showing a significant reduction in their growth compared to untreated controls .
- Pharmaceutical Applications : Research highlighted the synthesis of new drug candidates incorporating this compound, which exhibited improved efficacy against targeted diseases compared to traditional formulations .
- Material Science Innovations : A project focused on creating high-performance coatings using polymers modified with this acid showed enhanced resistance to environmental stressors and improved longevity compared to standard formulations .
Mechanism of Action
The mechanism of action of 3-[3-(trifluoromethyl)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group in the compound plays a crucial role in enhancing its chemical stability and reactivity. The compound can undergo various biochemical transformations, including oxidation and reduction reactions, which contribute to its overall biological activity .
Comparison with Similar Compounds
3-[3-(trifluoromethyl)phenoxy]benzoic acid can be compared with other similar compounds, such as:
3-(trifluoromethyl)benzoic acid: This compound has a similar trifluoromethyl group but lacks the phenoxy group, resulting in different chemical properties and applications.
4-(trifluoromethyl)benzoic acid: This compound has the trifluoromethyl group attached to the para position of the benzoic acid, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Biological Activity
3-[3-(trifluoromethyl)phenoxy]benzoic acid (TFPBA) is a synthetic organic compound characterized by its trifluoromethyl group, which enhances its lipophilicity and biological activity. This compound has garnered attention in pharmacological research due to its unique structural features, which may confer significant therapeutic potential. This article explores the biological activity of TFPBA, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
- Molecular Formula : C14H9F3O3
- Molecular Weight : 282.215 g/mol
- Structural Features : The presence of both phenoxy and benzoic acid functionalities makes TFPBA a versatile compound in various chemical reactions and applications.
The biological activity of TFPBA is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound's stability and reactivity. Key mechanisms include:
- Protein Interaction : TFPBA is utilized in proteomics research to study protein interactions and functions.
- Biochemical Transformations : The compound can undergo oxidation and reduction reactions, contributing to its biological effects.
Pharmacological Applications
Research indicates that TFPBA exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that TFPBA may possess antimicrobial properties, although detailed investigations are still needed to confirm its efficacy against specific pathogens.
- Drug Development : The compound's trifluoromethyl group is known to enhance drug potency and stability, making it a candidate for further pharmaceutical development .
Comparative Analysis with Similar Compounds
To understand the unique properties of TFPBA, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Chloro-4-(trifluoromethyl)phenoxy)benzoic Acid | C14H8ClF3O3 | Contains chlorine, altering its reactivity and biological profile. |
4-(3-(trifluoromethyl)phenoxy)benzoic Acid | C14H9F3O3 | Variation in positioning of the phenoxy group may influence solubility and activity. |
4-(Trifluoromethyl)phenoxyacetic Acid | C9H7F3O3 | A simpler structure that may exhibit different biological activities due to fewer functional groups. |
Case Studies
- Inhibition Studies : Research has shown that compounds with trifluoromethyl groups can significantly increase the potency of inhibitors targeting various enzymes. For example, a study demonstrated that incorporating a trifluoromethyl group into a phenolic compound improved its inhibitory action on serotonin uptake by six-fold compared to non-fluorinated analogs .
- Proteomics Applications : TFPBA has been employed as a reagent in proteomics research to elucidate protein interactions, which is crucial for understanding disease mechanisms and developing targeted therapies.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)10-4-2-6-12(8-10)20-11-5-1-3-9(7-11)13(18)19/h1-8H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWGTGSIWXIDOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427934 | |
Record name | 3-[3-(trifluoromethyl)phenoxy]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127389-09-7 | |
Record name | 3-[3-(trifluoromethyl)phenoxy]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[3-(trifluoromethyl)phenoxy]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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